2-(1H-1,2,3-triazol-1-yl)pyridine

Coordination chemistry Photochemistry Ruthenium complexes

Researchers developing photoactivatable agents, photodynamic therapy prodrugs, or solid-state luminescent devices must specify the 'inverse' 2-(1H-1,2,3-triazol-1-yl)pyridine (N1-linked) regioisomer. Only this scaffold enables photochemical ligand ejection in Ru complexes for controlled drug release [] and delivers a quantified solid-state photoluminescence quantum yield of 0.62 with aggregation-induced phosphorescence emission (AIPE) in its Re(I) tricarbonyl complex []. Compared to regular C4-linked isomers, this ligand produces consistently red-shifted metal-to-ligand charge-transfer (MLCT) absorption bands, accessing lower-energy regions unattainable with regular triazolylpyridines []. Available for procurement as a white solid building block; custom synthesis and bulk quantities upon request.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 118078-97-0
Cat. No. B045759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-triazol-1-yl)pyridine
CAS118078-97-0
SynonymsPyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI)
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C=CN=N2
InChIInChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H
InChIKeyCPUDLFSMVVGOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,3-Triazol-1-yl)pyridine (CAS 118078-97-0): Procurement Specifications and Research-Grade Ligand Profile


2-(1H-1,2,3-Triazol-1-yl)pyridine (CAS 118078-97-0), also designated as 2-(triazol-1-yl)pyridine or tapy, is a bidentate N,N-chelating ligand featuring a pyridine moiety directly N1-linked to a 1,2,3-triazole ring [1]. This compound belongs to the 2-pyridyl-1,2,3-triazole ligand family and is distinguished by its "inverse" triazole connectivity (N1-linked to pyridine), which contrasts with the "regular" 2-(1,2,3-triazol-4-yl)pyridine regioisomers that feature C4-linkage to the pyridine ring [2]. With a molecular formula of C7H6N4 and a molecular weight of 146.15 g/mol, this ligand is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and serves as a foundational building block in coordination chemistry, catalysis, and photoluminescent materials development .

Why 2-(1H-1,2,3-Triazol-1-yl)pyridine Cannot Be Interchanged with Other Triazolylpyridine Ligands in Research Applications


The 2-pyridyl-1,2,3-triazole ligand family encompasses distinct structural isomers that exhibit markedly divergent coordination behavior, complex stability, and functional performance. The "inverse" 2-(1H-1,2,3-triazol-1-yl)pyridine scaffold, in which the triazole N1 atom is directly bonded to the pyridine C2 position, displays fundamentally different electronic properties, photophysical characteristics, and metal-complex stability compared to its "regular" 2-(1,2,3-triazol-4-yl)pyridine regioisomers [1]. Direct comparative studies have demonstrated that metal complexes of regular triazolylpyridine ligands are more thermodynamically stable than those formed with inverse isomers, while the inverse complexes exhibit red-shifted absorption spectra and distinct electrochemical behavior [2]. Additionally, the coordination mode (N-bound versus C-bound) within triazolyl-pyridine systems governs catalytic activity and reaction selectivity, precluding simple ligand substitution without compromising experimental outcomes [3]. These isomer-dependent performance differences mandate that procurement decisions be guided by the specific structural requirements of the intended research application, rather than generic classification as a "triazolylpyridine ligand."

Quantitative Differentiation Evidence for 2-(1H-1,2,3-Triazol-1-yl)pyridine: Comparative Performance Data Against Structural Analogs


Photochemical Stability: Regular vs. Inverse Triazolylpyridine Ruthenium(II) Complexes Under Irradiation

The photochemical stability of ruthenium(II) bis(2,2′-bipyridine) complexes bearing 2-pyridyl-1,2,3-triazole ancillary ligands is critically dependent on triazole regiochemistry. Under identical irradiation conditions, the inverse 2-pyridyl-1,2,3-triazole complexes (N1-linked to pyridine) undergo photochemical ligand ejection, whereas the isomeric regular 2-pyridyl-1,2,3-triazole complexes (C4-linked to pyridine) remain photochemically inert [1]. This photolability arises from shortened excited-state lifetimes in the inverse complexes relative to their regular counterparts [1].

Coordination chemistry Photochemistry Ruthenium complexes Ligand stability

Absorption Spectral Shift: Inverse vs. Regular Triazolylpyridine Complexes

Direct comparative UV-Vis spectroscopic analysis reveals a systematic red shift in the absorption spectra of inverse 2-pyridyl-1,2,3-triazole complexes relative to their regular regioisomeric counterparts. Specifically, the absorption spectra of inverse rhenium(I) and platinum(II) complexes of 2-(1H-1,2,3-triazol-1-yl)pyridine derivatives are consistently red-shifted compared to those of regular 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine complexes [1]. This spectral difference reflects altered metal-to-ligand charge-transfer (MLCT) energetics arising from the distinct electronic structure of the N1-linked triazole.

Photophysics UV-Vis spectroscopy Rhenium complexes Platinum complexes Ligand design

Solid-State Photoluminescence Quantum Yield of Re-Tapy Complex

The tricarbonylrhenium(I) complex of 2-(1H-1,2,3-triazol-1-yl)pyridine (tapy), formulated as Re-Tapy, exhibits a solid-state photoluminescence quantum yield (PLQY) of 0.62 [1]. This high quantum yield positions the Re-Tapy complex as an excellent solid-state emitter suitable for aggregation-induced phosphorescence emission (AIPE) applications [1]. While this value is reported for the isolated complex rather than a direct comparator, it establishes a quantitative performance benchmark for this specific inverse triazolylpyridine scaffold.

Photoluminescence Solid-state emitter Rhenium complexes Aggregation-induced emission Materials science

Electronic Property Differentiation: N-Bound vs. C-Bound Triazolylpyridine Ligands in Catalysis

The N-bound triazolyl-pyridine ligand framework, which includes the 2-(1H-1,2,3-triazol-1-yl)pyridine scaffold, exhibits distinct electronic properties compared to structurally similar C-bound triazolyl-pyridine and bipyridyl ligands [1]. This electronic differentiation has been explicitly leveraged in the design of a Ni(II) catalyst [Ni(tmtp)2](NO3)2 for Suzuki-Miyaura cross-coupling reactions, where the N-bound ligand was selected specifically for its unique electronic characteristics that influence catalytic activity [1]. The catalyst operates at 2 mol% loading and is effective for aryl chlorides and bromides [1].

Catalysis Suzuki-Miyaura coupling Nickel complexes Ligand electronics Cross-coupling

Actinide/Lanthanide Separation Enhancement via Bis-Triazolylpyridine Scaffold Modification

While 2-(1H-1,2,3-triazol-1-yl)pyridine is a monodentate building block, the broader bis-triazolyl-pyridine ligand class demonstrates that scaffold modification dramatically alters extraction performance. The acyclic 2,6-bis-triazolyl-pyridine ligand (PyTri) shows poor extraction efficiency for minor actinide separation, but when anchored to a pillar[5]arene macrocyclic platform, the distribution ratio for Am(III) (DAm) increases by a factor of 4300 [1]. Furthermore, the selectivity factor for Am(III) over Eu(III) (SFAm/Eu) reaches 172 in 1 M HNO3 [1], demonstrating that the triazolyl-pyridine core can be transformed from an ineffective extractant into a high-performance separation agent through rational structural modification.

Actinide separation Nuclear waste treatment Solvent extraction Lanthanide selectivity N-donor ligands

Defined Application Scenarios for 2-(1H-1,2,3-Triazol-1-yl)pyridine Based on Verified Evidence


Synthesis of Photolabile Ruthenium(II) Complexes for Light-Triggered Drug Delivery or Photodynamic Therapy

For research programs requiring photoactivatable ruthenium complexes—such as light-triggered prodrug activation or photodynamic therapy agents—the inverse 2-(1H-1,2,3-triazol-1-yl)pyridine ligand enables photochemical ligand ejection under irradiation, whereas regular triazolylpyridine analogs remain photochemically inert [1]. This photolability is a deliberate design feature for controlled release applications and cannot be achieved with regular isomers.

Solid-State Luminescent Materials Requiring Aggregation-Induced Phosphorescence Emission (AIPE)

The rhenium(I) tricarbonyl complex of 2-(1H-1,2,3-triazol-1-yl)pyridine (Re-Tapy) exhibits a solid-state photoluminescence quantum yield of 0.62 and demonstrates aggregation-induced phosphorescence emission (AIPE) behavior [1]. This quantified performance metric supports procurement of this specific ligand for solid-state luminescent device research, phosphorescent material development, and AIPE mechanistic studies.

Synthetic Precursor for Photophysically Tuned Coordination Complexes with Red-Shifted Absorption

Researchers developing transition metal complexes with tailored absorption profiles should select the inverse 2-(1H-1,2,3-triazol-1-yl)pyridine scaffold when red-shifted metal-to-ligand charge-transfer (MLCT) bands are desired. Direct comparative UV-Vis data demonstrate that inverse rhenium(I) and platinum(II) complexes exhibit consistent red shifts relative to their regular regioisomeric counterparts [1], enabling access to lower-energy absorption regions not attainable with regular triazolylpyridine ligands.

Building Block for N-Bound Triazolyl-Pyridine Catalyst Development

In catalytic methodology development, the distinct electronic properties of N-bound triazolyl-pyridine ligands relative to C-bound analogs and bipyridyl systems enable differentiated catalytic performance [1]. 2-(1H-1,2,3-Triazol-1-yl)pyridine serves as a foundational precursor for constructing N-bound ligand architectures for nickel- and palladium-catalyzed cross-coupling reactions where electronic tuning is required.

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